2-[3-(3-chlorophenyl)-5-oxo-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-yl]-N,N-dipropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide is a complex organic compound that belongs to the class of thiazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a thiazole ring fused with a quinazoline moiety, along with various functional groups, makes this compound a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide typically involves multi-step reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring by reacting 2-aminothiophenol with α-haloketones under basic conditions.
Quinazoline Formation: The thiazole derivative is then reacted with anthranilic acid derivatives to form the quinazoline moiety.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinazoline moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and signal transduction pathways.
Industrial Applications: It is explored for its potential use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide involves:
Molecular Targets: The compound targets specific enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It interferes with the MAPK/ERK pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(3-chlorophenyl)-5-oxo-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide
- 2-[3-(4-chlorophenyl)-5-oxo-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide
- 2-[3-(3-bromophenyl)-5-oxo-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide
Uniqueness
The uniqueness of 2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide lies in its specific substitution pattern and the presence of the sulfanylidene group, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
The compound 2-[3-(3-chlorophenyl)-5-oxo-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-yl]-N,N-dipropylacetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound based on diverse literature sources.
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of thiazoloquinazoline frameworks through cyclization reactions. The incorporation of the 3-chlorophenyl group and the dipropylacetamide moiety are crucial for enhancing biological activity. Various synthetic routes have been explored to optimize yields and purity.
Antimicrobial Activity
Research indicates that thiazoloquinazoline derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to This compound demonstrate activity against a range of bacterial strains:
Compound | Bacterial Strains Tested | Zone of Inhibition (mm) |
---|---|---|
2-[3-(3-chlorophenyl)... | Staphylococcus aureus | 18 |
Escherichia coli | 16 | |
Pseudomonas aeruginosa | 15 |
These results suggest that the compound may act as a potential antibacterial agent, comparable to standard antibiotics like Gentamicin .
Antioxidant Activity
In addition to antimicrobial effects, compounds in this class have shown promising antioxidant properties. A study reported that certain derivatives exhibited significant antioxidant activity at concentrations as low as 10 µg/mL. This suggests a potential dual role in combating oxidative stress alongside antimicrobial effects .
The biological activities of This compound may be attributed to several mechanisms:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with bacterial DNA replication.
- Cell Membrane Disruption : The thiazole and quinazoline structures may disrupt bacterial cell membranes, leading to cell lysis.
- Antioxidant Pathways : The presence of thioamide groups can enhance electron donation, contributing to antioxidant activity.
Case Studies
Several studies have evaluated the biological activity of thiazoloquinazoline derivatives:
- Study on Antibacterial Properties : A study synthesized a series of thiazoloquinazolines and tested their efficacy against Gram-positive and Gram-negative bacteria. The compound demonstrated superior activity against Staphylococcus aureus and Escherichia coli compared to traditional antibiotics .
- Evaluation of Antioxidant Effects : Another investigation assessed the antioxidant capacity of various derivatives using DPPH radical scavenging assays. Results indicated that some derivatives had an IC50 value lower than 50 µg/mL, showcasing their potential as effective antioxidants .
Properties
Molecular Formula |
C24H24ClN3O2S2 |
---|---|
Molecular Weight |
486.1 g/mol |
IUPAC Name |
2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-dipropylacetamide |
InChI |
InChI=1S/C24H24ClN3O2S2/c1-3-12-26(13-4-2)20(29)15-27-22-21(16-8-7-9-17(25)14-16)32-24(31)28(22)19-11-6-5-10-18(19)23(27)30/h5-11,14H,3-4,12-13,15H2,1-2H3 |
InChI Key |
XFMKZDCOVQGFAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)CN1C2=C(SC(=S)N2C3=CC=CC=C3C1=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.